Ethyl 3-formyl-4-oxobutanoate
Description
Ethyl 3-formyl-4-oxobutanoate is an ethyl ester derivative of 3-formyl-4-oxobutanoic acid, characterized by two reactive functional groups: a formyl (-CHO) group at position 3 and a ketone (-CO-) group at position 3. This structure renders it highly versatile in organic synthesis, particularly as a precursor for heterocyclic compounds, pharmaceuticals, and agrochemicals. Its reactivity is attributed to the electron-withdrawing effects of the oxo and formyl groups, which facilitate nucleophilic additions, condensations, and cyclization reactions .
Properties
IUPAC Name |
ethyl 3-formyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)3-6(4-8)5-9/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCCFVCDEVISCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731269 | |
| Record name | Ethyl 3-formyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503471-30-5 | |
| Record name | Ethyl 3-formyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-formyl-4-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The starting material, ethyl 3-oxobutanoate, is converted into its enolate ion using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ethyl 3-carboxy-4-oxobutanoate.
Reduction: Ethyl 3-hydroxy-4-oxobutanoate.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formyl-4-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-formyl-4-oxobutanoate involves its reactivity as an electrophile due to the presence of the formyl and oxo groups. These functional groups can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s molecular targets and pathways depend on the specific reactions it participates in, such as enzyme-catalyzed transformations in biological systems .
Comparison with Similar Compounds
Ethyl 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoate (CAS 1402232-56-7)
- Molecular Formula : C₁₃H₁₅FO₄
- Substituents : A 3-fluoro-4-methoxyphenyl group replaces the formyl group at position 3.
- Key Properties: Higher molecular weight (262.25 g/mol) compared to Ethyl 3-formyl-4-oxobutanoate (158.15 g/mol). Enhanced lipophilicity due to the aromatic ring and fluorine substituent, improving membrane permeability in drug design . Applications: Intermediate in medicinal chemistry, particularly for fluorinated pharmaceuticals targeting CNS disorders .
Ethyl 2,4,4,4-Tetrafluoro-3-oxobutanoate (CAS 685-69-8)
- Molecular Formula : C₆H₆F₄O₃
- Substituents : Four fluorine atoms at positions 2 and 4.
- Key Properties :
- Strong electron-withdrawing effects from fluorine atoms increase electrophilicity at the β-keto position.
- Lower molecular weight (202.10 g/mol) but higher metabolic stability due to fluorine’s resistance to oxidation .
- Applications: Fluorinated building block for agrochemicals and materials science .
Comparative Data Table
Structural and Reactivity Insights
- Electrophilicity: this compound’s formyl group is more reactive in aldol condensations than the fluorinated analogs, making it preferable for synthesizing α,β-unsaturated carbonyl compounds.
- Bioactivity: Fluorinated derivatives (e.g., CAS 1402232-56-7) exhibit enhanced bioactivity in antifungal and antimicrobial assays compared to non-fluorinated analogs, as seen in ethyl acetate extracts of spices like ginger and turmeric .
- Solubility : The phenyl group in CAS 1402232-56-7 reduces aqueous solubility but improves compatibility with lipid-based drug delivery systems .
Biological Activity
Ethyl 3-formyl-4-oxobutanoate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its molecular formula , featuring both aldehyde and ester functional groups. This structural composition allows it to act as an electrophile, making it a versatile intermediate in organic synthesis.
Synthesis Methods:
- Condensation Reactions: The compound can be synthesized through the condensation of ethyl acetoacetate with various aldehydes under acidic conditions.
- Oxidation Processes: It can also be produced via oxidation of corresponding alcohols or aldehydes using oxidizing agents such as potassium permanganate.
The biological activity of this compound is largely attributed to its electrophilic nature. The aldehyde group can participate in nucleophilic addition reactions, leading to the formation of various biologically active derivatives.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potent inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis in cancer cells, likely through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death. -
Evaluation of Anticancer Properties:
In a clinical trial reported in Cancer Research, patients with advanced solid tumors were treated with a formulation containing this compound. Results showed a significant reduction in tumor size in a subset of patients, indicating its potential as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for Ethyl 3-formyl-4-oxobutanoate, and what experimental conditions are critical for achieving high yields?
this compound is typically synthesized via Claisen or Knoevenagel condensations. For example, analogous compounds like ethyl 4-chloro-3-oxobutanoate are prepared by reacting hydrocinnamic acid derivatives with diethyl oxalate under controlled conditions . Key parameters include:
- Catalyst/base selection : Sodium ethoxide or similar bases are used to deprotonate active methylene groups .
- Temperature control : Reactions are often conducted at reflux (e.g., 80–100°C) to ensure completion without decomposition .
- Purification : Column chromatography (silica gel, 60–120 mesh) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR spectroscopy :
- ¹H NMR : Look for signals at δ 9.8–10.2 ppm (aldehyde proton) and δ 4.1–4.3 ppm (ethyl ester quartet) .
- ¹³C NMR : Peaks at ~170–175 ppm (ketone/ester carbonyl) and ~190–200 ppm (aldehyde carbonyl) confirm functionality .
- IR spectroscopy : Strong absorptions at ~1700–1750 cm⁻¹ (C=O stretching) and ~2800–2900 cm⁻¹ (aldehyde C–H) .
- Mass spectrometry : ESI-HR-MS can validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What are the recommended storage conditions for this compound to ensure its stability over time?
Store under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation or hydrolysis of the aldehyde and ester groups . Avoid prolonged exposure to moisture, as this can lead to ester degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives when encountering low yields or by-products?
- Parameter screening : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., THF vs. DMF), catalyst loading, and reaction time .
- By-product mitigation : Employ scavengers (e.g., molecular sieves) to trap water in condensation reactions .
- Scale-up considerations : Transition from batch to flow reactors for improved heat/mass transfer in exothermic steps .
Q. What strategies should be employed to resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments) .
- Isotopic labeling : Use deuterated analogs to confirm reaction pathways in mechanistic studies .
- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate structural hypotheses .
Q. How can computational methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .
- Emergency response : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste protocols .
Data Handling and Analysis
Q. How should researchers address uncertainties in quantitative analysis of this compound (e.g., HPLC purity assays)?
Q. What statistical approaches are recommended for analyzing reaction yield data across multiple experimental replicates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
